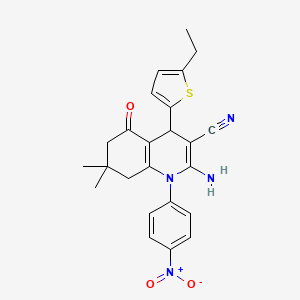![molecular formula C25H21ClN2O4 B11629318 (4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-5-(4-clorofenil)-4-[(4-etoxi fenil)(hidroxi)metilideno]-1-(piridin-3-ilmetil)pirrolidina-2,3-diona es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirrolidina, un grupo piridinilo y varios grupos fenilo sustituidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-5-(4-clorofenil)-4-[(4-etoxi fenil)(hidroxi)metilideno]-1-(piridin-3-ilmetil)pirrolidina-2,3-diona típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclización que involucra un precursor adecuado.
Introducción del grupo piridinilo: Este paso a menudo involucra una reacción de sustitución nucleofílica donde se introduce una porción piridinilo.
Sustitución de grupos fenilo: Los grupos clorofenilo y etoxifenilo se introducen a través de reacciones de sustitución aromática electrofílica.
Ensamblaje final: El paso final involucra la condensación de los compuestos intermedios para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
(4E)-5-(4-clorofenil)-4-[(4-etoxi fenil)(hidroxi)metilideno]-1-(piridin-3-ilmetil)pirrolidina-2,3-diona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica dependiendo de las condiciones de reacción y los reactivos utilizados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas, pero pueden incluir varios derivados oxidados, reducidos o sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
(4E)-5-(4-clorofenil)-4-[(4-etoxi fenil)(hidroxi)metilideno]-1-(piridin-3-ilmetil)pirrolidina-2,3-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (4E)-5-(4-clorofenil)-4-[(4-etoxi fenil)(hidroxi)metilideno]-1-(piridin-3-ilmetil)pirrolidina-2,3-diona involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a una cascada de eventos bioquímicos. Las rutas exactas y los objetivos moleculares dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple con un grupo funcional éster similar.
Acetilacetona: Otro compuesto con tautomería ceto-enol similar al compuesto diana.
Diceteno: Se utiliza en la síntesis de varios ésteres acetoacetatos.
Singularidad
(4E)-5-(4-clorofenil)-4-[(4-etoxi fenil)(hidroxi)metilideno]-1-(piridin-3-ilmetil)pirrolidina-2,3-diona es única debido a su compleja estructura, que incluye múltiples grupos funcionales y anillos aromáticos.
Propiedades
Fórmula molecular |
C25H21ClN2O4 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21ClN2O4/c1-2-32-20-11-7-18(8-12-20)23(29)21-22(17-5-9-19(26)10-6-17)28(25(31)24(21)30)15-16-4-3-13-27-14-16/h3-14,22,29H,2,15H2,1H3/b23-21+ |
Clave InChI |
UTDNJHHTRUEHIJ-XTQSDGFTSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11629236.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11629237.png)

![(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629247.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B11629253.png)
![2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11629257.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629267.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11629280.png)
![2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one](/img/structure/B11629282.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11629288.png)
![1-(3-Chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-methylphenyl)amino]methylidene]urea](/img/structure/B11629298.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11629300.png)
![2-(dimethylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629301.png)
![4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629302.png)
